

In Vivo Validation of In Vitro Findings for Capuride: A Comparative Guide

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Compound of Interest

Compound Name: Capuride

Cat. No.: B1668296

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This guide provides a comprehensive comparison of the novel Bruton's tyrosine kinase (BTK) inhibitor, **Capuride**, against the established alternative, Compound-X. It details the in vivo validation of promising in vitro results, presenting key experimental data, detailed protocols, and visual diagrams of the underlying biological processes.

Comparative Performance: In Vitro Findings

Capuride was designed for high potency and selectivity against BTK, a critical kinase in B-cell receptor signaling pathways implicated in various B-cell malignancies. In vitro assays demonstrate **Capuride**'s superior inhibitory activity and selectivity compared to the first-generation inhibitor, Compound-X.

Table 1: In Vitro Kinase Inhibition and Cellular Activity

Parameter	Capuride	Compound-X
BTK IC ₅₀ (nM)	0.5	5.2
ITK IC ₅₀ (nM)	>1000	8.5
Selectivity (ITK/BTK)	>2000x	1.6x
Cellular pBTK IC ₅₀ (nM)	1.1	10.8
TMD8 DLBCL Cell Proliferation IC ₅₀ (nM)	2.5	25.3

Data represents mean values from n=3 independent experiments. IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Vivo Validation: Efficacy in a Xenograft Model

The superior in vitro profile of **Capuride** was investigated in an in vivo setting using a TMD8 diffuse large B-cell lymphoma (DLBCL) xenograft mouse model. This model is widely used to assess the efficacy of BTK inhibitors. The results confirm the potent anti-tumor activity of **Capuride**.

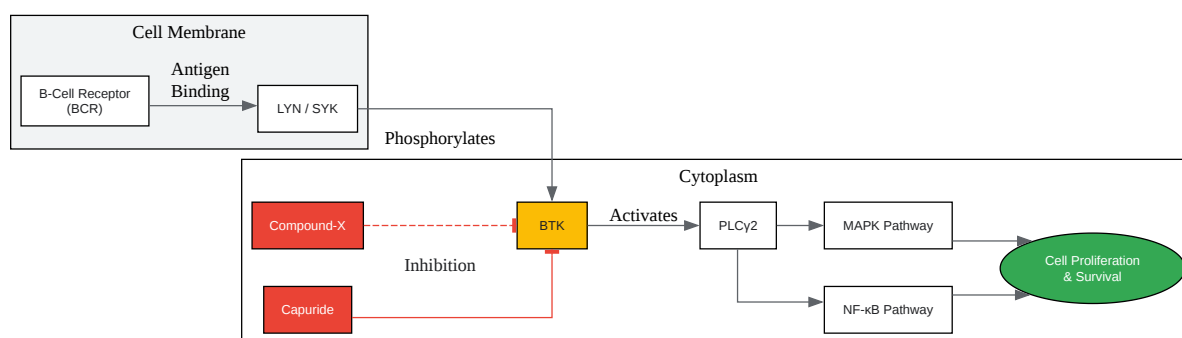
Table 2: In Vivo Efficacy in TMD8 Xenograft Model

Treatment Group	Dose (mg/kg, QD)	Tumor Growth Inhibition (%)	Final Mean Tumor Volume (mm ³)	Body Weight Change (%)
Vehicle Control	-	0	1540 ± 180	+2.5
Capuride	5	95	77 ± 25	+1.8
Compound-X	25	78	339 ± 95	+1.5

Data represents mean ± SEM at day 21 post-treatment initiation. QD (quaque die) means once a day.

Signaling Pathway and Mechanism of Action

Capuride is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to sustained inhibition of its kinase activity. This blocks downstream signaling pathways essential for B-cell proliferation, trafficking, and survival.



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Caption: BTK signaling pathway and points of inhibition.

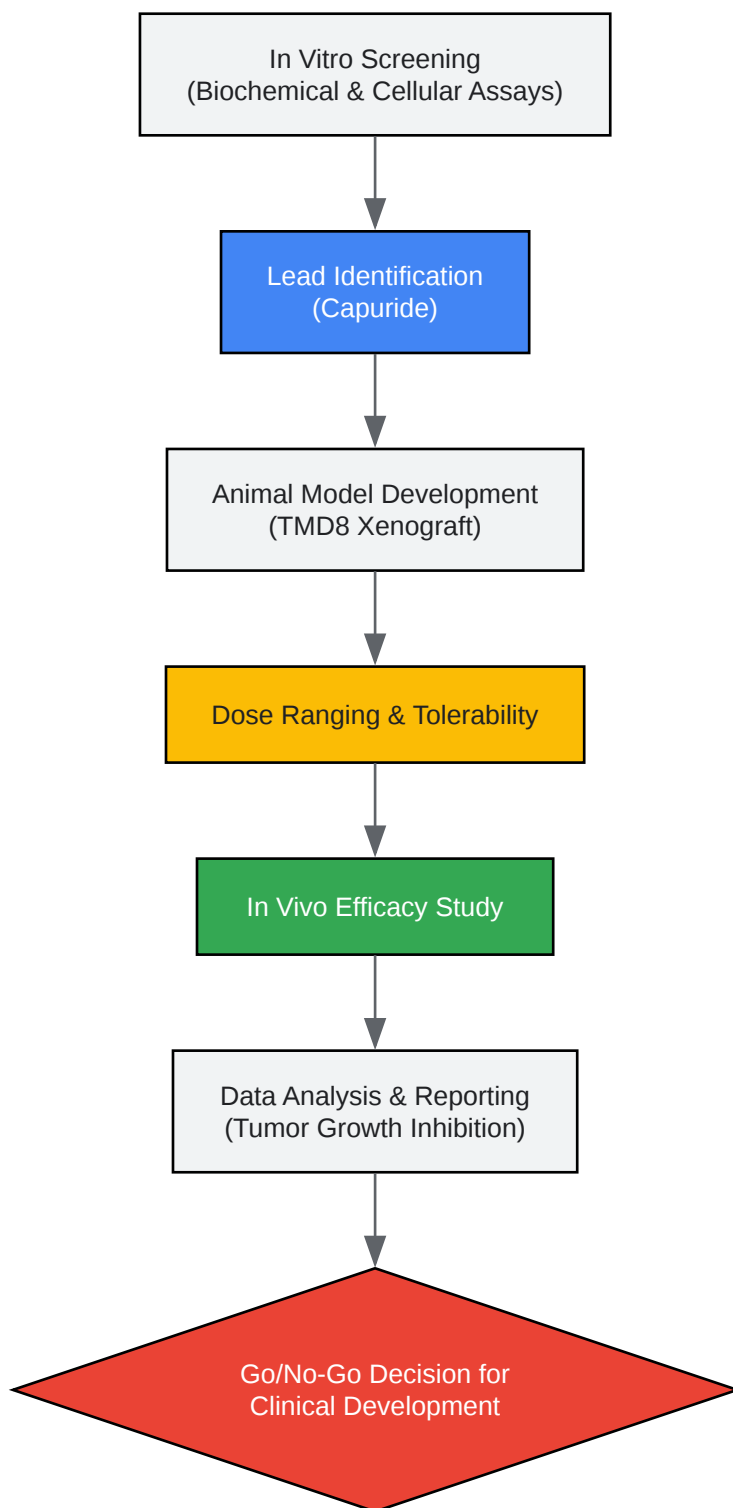
Experimental Protocols

- Objective: To determine the IC₅₀ of **Capuride** and Compound-X against recombinant human BTK.
- Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant BTK enzyme was incubated with a range of inhibitor concentrations (0.1 nM to 10 μ M) for 60 minutes at room temperature in an assay buffer containing ATP and a ULight™-poly-GT substrate.

- **Data Analysis:** The TR-FRET signal was measured, and the percent inhibition was calculated relative to DMSO-only controls. IC₅₀ values were determined by fitting the data to a four-parameter logistic curve using GraphPad Prism.
- **Objective:** To evaluate the anti-tumor efficacy of **Capuride** in a mouse model of DLBCL.
- **Animal Model:** Female severe combined immunodeficient (SCID) mice were subcutaneously inoculated with 1x10⁷ TMD8 cells.
- **Treatment:** When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8 per group): Vehicle control (oral gavage, QD), **Capuride** (5 mg/kg, oral gavage, QD), and Compound-X (25 mg/kg, oral gavage, QD).
- **Endpoints:** Tumor volumes were measured twice weekly with calipers. Body weights were recorded as a measure of general toxicity. Treatment continued for 21 days. Tumor growth inhibition (TGI) was calculated at the end of the study.

Experimental Workflow

The process from initial in vitro screening to in vivo validation follows a structured workflow to ensure that only the most promising candidates advance.



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Caption: Workflow for preclinical validation of **Capuride**.

Conclusion

The presented data demonstrates a comprehensive validation process, beginning with robust in vitro characterization and culminating in significant in vivo efficacy. **Capuride** exhibits superior potency and selectivity in biochemical and cellular assays compared to Compound-X. These in vitro advantages translated directly to enhanced anti-tumor activity in a DLBCL xenograft model, where **Capuride** achieved greater tumor growth inhibition at a five-fold lower dose. These findings strongly support the continued clinical development of **Capuride** as a potentially best-in-class BTK inhibitor for B-cell malignancies.

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